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Compound of Interest

Compound Name: 6-Methoxy-4-methyl-1H-indole

Cat. No.: B1360837

Disclaimer: Direct pharmacological data for 6-methoxy-4-methyl-1H-indole is limited in
publicly available scientific literature. This technical guide provides a potential pharmacological
profile based on the activities of structurally related methoxy- and methyl-substituted indole
derivatives. The information presented herein is intended for research and drug development
professionals and should be interpreted as a predictive overview rather than a definitive
characterization.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active
natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to
participate in various biological interactions have made it a cornerstone of medicinal chemistry.
The strategic incorporation of substituents, such as methoxy and methyl groups, can
significantly modulate the pharmacological properties of the indole core, influencing receptor
affinity, metabolic stability, and overall biological activity. This guide explores the potential
pharmacological profile of 6-methoxy-4-methyl-1H-indole by examining the known activities
of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties for 6-methoxy-4-methyl-1H-indole is
presented in Table 1. These properties are crucial for predicting its behavior in biological
systems, including absorption, distribution, metabolism, and excretion (ADME).
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Property Value Source
Molecular Formula C10H11NO

Molecular Weight 161.20 g/mol

CAS Number 885521-27-7

Appearance Not specified

Solubility Not specified

LogP (predicted) 23-2.8

Table 1: Physicochemical Properties of 6-methoxy-4-methyl-1H-indole.

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally similar indole derivatives, 6-methoxy-4-
methyl-1H-indole may exhibit a range of biological activities. The following sections
summarize these potential activities, drawing parallels from known bioactive 6-methoxy and 4-
methyl indoles.

G-Protein Coupled Receptor (GPCR) Modulation:
Protease-Activated Receptor 4 (PAR-4) Antagonism

Several 6-methoxyindole derivatives have been identified as antagonists of Protease-Activated
Receptor 4 (PAR-4), a GPCR involved in thrombosis and inflammation.

Quantitative Data from a Structurally Related PAR-4 Antagonist:

Selectivity vs.

Compound Target Assa ICs0 (NM

P 9 y (nM) S
ML354 (a 6- PAC-1
methoxyindole PAR-4 fluorescent 140 71-fold
derivative) allbp3 activation

Table 2: Activity of a representative 6-methoxyindole derivative as a PAR-4 antagonist.
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Caption: Potential PAR-4 signaling pathway modulated by 6-methoxy-4-methyl-1H-indole.

Nuclear Receptor Modulation: Farnesoid X Receptor
(FXR) Agonism

Derivatives of 6-methoxy-1-methyl-1H-indole have been investigated as agonists of the
Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and
glucose metabolism.

Quantitative Data from a Structurally Related FXR Agonist:

Compound Target Assay ECso (nM)

LY2562175 (a 6-

. ) Potent (specific value
methoxy-1-methyl-1H-  FXR In vitro agonist assay

_ o not disclosed)
indole derivative)

Table 3: Activity of a representative 6-methoxy-1-methyl-1H-indole derivative as an FXR
agonist.
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Caption: Potential FXR signaling pathway activated by 6-methoxy-4-methyl-1H-indole.

Enzyme Inhibition: Methyltransferase Like 3 (METTL3)
Inhibition

Recent studies have explored 2,6-disubstituted indole derivatives as potent inhibitors of
METTLS3, an RNA methyltransferase implicated in various cancers.

Quantitative Data from a Structurally Related METTLS3 Inhibitor:

Compound Target Assay ICs0 (NM)

Compound 16e (a 2,6- _
) ) ) METTL3 In vitro enzyme assay  0.49
disubstituted indole)

Table 4: Activity of a representative 2,6-disubstituted indole derivative as a METTL3 inhibitor.
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Caption: Logical relationship of METTL3 inhibition by a 6-methoxyindole derivative.

Experimental Protocols

Detailed experimental protocols for the direct evaluation of 6-methoxy-4-methyl-1H-indole are
not available. However, the following sections provide generalized methodologies for key
assays that would be essential for characterizing its pharmacological profile.

Radioligand Receptor Binding Assay (Generic Protocol)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1360837?utm_src=pdf-body-img
https://www.benchchem.com/product/b1360837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol describes a general method for determining the binding affinity of a test

compound to a target receptor.

Materials:

Cell membranes expressing the target receptor

Radioligand specific for the target receptor

Test compound (6-methoxy-4-methyl-1H-indole)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, with appropriate additives)

Scintillation cocktail

Glass fiber filters

96-well plates

Filtration manifold

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and the test
compound or vehicle.

Initiate the binding reaction by adding the cell membrane preparation.

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a
predetermined time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound
radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a known
unlabeled ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

Data are analyzed using non-linear regression to determine the ICso value, which can be
converted to a Ki value using the Cheng-Prusoff equation.
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Caption: A generalized workflow for a radioligand receptor binding assay.
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Cell-Based Functional Assay (Generic Protocol)

This protocol outlines a general method for assessing the functional activity (agonist or

antagonist) of a test compound on a target receptor.

Materials:

Host cells stably expressing the target receptor

Cell culture medium and supplements

Test compound (6-methoxy-4-methyl-1H-indole)

Known agonist and antagonist for the target receptor

Assay plate (e.g., 96-well or 384-well)

Detection reagents for the specific signaling pathway (e.g., calcium indicator dye, cCAMP
assay Kkit)

Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)

Procedure:

Plate the host cells in an assay plate and allow them to adhere overnight.

Prepare serial dilutions of the test compound.

For agonist mode: Add the test compound to the cells and incubate for a specified time.

For antagonist mode: Pre-incubate the cells with the test compound, then add a known
agonist at its ECso concentration.

Add the detection reagents according to the manufacturer's instructions.

Measure the signal using an appropriate plate reader.

Data are normalized to the response of the vehicle control and a maximal agonist
concentration.
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o For agonist activity, an ECso value is determined. For antagonist activity, an ICso value is
determined.

Conclusion

While direct experimental evidence for the pharmacological profile of 6-methoxy-4-methyl-1H-
indole is currently lacking, the analysis of structurally related compounds provides a strong
foundation for predicting its potential biological activities. This molecule may act as a modulator
of GPCRs (such as PAR-4), nuclear receptors (like FXR), and enzymes (including METTL3).
The provided generic experimental protocols offer a starting point for the comprehensive in
vitro characterization of this compound. Further investigation is warranted to elucidate the
specific pharmacological properties of 6-methoxy-4-methyl-1H-indole and to determine its
potential as a lead compound for drug discovery programs.

« To cite this document: BenchChem. [Potential Pharmacological Profile of 6-methoxy-4-
methyl-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360837#pharmacological-profile-of-6-methoxy-4-
methyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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